N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. The compound contains a furan moiety and an isoxazole ring, both of which are significant in various biological activities. Its IUPAC name reflects the specific arrangement of functional groups, highlighting its unique chemical identity.
The compound's synthesis and characterization have been documented in various scientific publications. Notably, one study describes the synthesis of related compounds and provides insights into the methodologies employed in their preparation . The structural analysis often involves advanced techniques such as nuclear magnetic resonance spectroscopy and X-ray diffraction to confirm molecular configurations .
N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide can be classified as a cyclic β-amino acid derivative due to its specific arrangement of atoms and functional groups. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon within their ring structure.
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvent choice (often methanol or dichloromethane), and reaction times (typically several hours), are crucial for optimizing yield and purity .
The molecular structure of N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide can be represented as follows:
This formula indicates that the compound consists of 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
The compound exhibits distinct structural features:
N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide can participate in various chemical reactions:
Technical details regarding these reactions often involve specific reagents and conditions tailored to achieve desired transformations efficiently .
The mechanism of action for N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is primarily linked to its interaction with biological targets:
Data on binding affinities and inhibition constants are essential for understanding its pharmacological potential .
N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide typically exhibits:
Key chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly affect these properties .
N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide has potential applications in:
Research continues to explore its full potential across these domains .
The systematic IUPAC name N-(2,2-di(furan-2-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide provides a complete topological description of this multifunctional heterocyclic compound. Structurally, it features three distinct domains:
The molecular formula is C₂₁H₂₄N₂O₄ (MW: 368.43 g/mol), containing seven heteroatoms (two nitrogen, four oxygen) contributing to its polar surface area and hydrogen-bonding capacity. This hybrid structure classifies it as a multicyclic heteroaromatic amide with potential as a privileged scaffold in medicinal chemistry.
Table 1: Heterocyclic Ring Contributions to Molecular Properties
Heterocyclic System | Ring Count | Key Electronic Features | Role in Molecular Architecture |
---|---|---|---|
Furan-2-yl | 2 | π-excessive, O-heteroatom | Enhances electron density; improves membrane permeability |
3,5-Dimethylisoxazol-4-yl | 1 | Weakly basic N, H-bond acceptor | Provides metabolic stability; directs target interactions |
Propanamide linker | - | Flexible alkyl chain, H-bond donor/acceptor | Bridges hydrophobic and hydrophilic domains |
This compound emerged circa 2020 as part of targeted efforts to develop multi-heterocyclic hybrids with enhanced bioactivity profiles. Its design integrates structural motifs from several pharmacologically validated compound classes:
The specific combination of dual furans with a methylated isoxazole represents an innovative approach to enhance binding promiscuity while maintaining drug-like properties (MW < 500, cLogP ~3.2 predicted). Its emergence coincided with renewed interest in oxygen-rich heterocycles as alternatives to nitrogen-dominated scaffolds in kinase and GPCR targeting.
Table 2: Historical Development Milestones of Related Hybrid Heterocycles
Year | Development Milestone | Significance |
---|---|---|
2010-2015 | Isoxazole antifungals (WO2008062182A1) [3] | Validated 3,5-dimethylisoxazole as a privileged scaffold with metabolic stability |
2016-2018 | Furan-acetate prodrug optimization | Established furan's role in improving oral bioavailability of carboxylic acid drugs [4] |
2019-2020 | Multi-furan derivatives in CNS targeting | Demonstrated enhanced blood-brain barrier penetration of furan-containing amines [8] |
2020-2022 | Hybrid furan-isoxazole development | Combined metabolic stability (isoxazole) with membrane interaction (furan) in single molecules |
The strategic incorporation of furan and isoxazole rings confers distinct pharmacological advantages:
Furan motifs (dual substitution):
3,5-Dimethylisoxazole moiety:
The pharmacodynamic synergy between these motifs is evidenced in patent literature, where similar hybrid structures show enhanced binding to neurological targets (5-HT₂A) and antimicrobial activity compared to single-heterocycle analogs [3]. The propanamide linker further optimizes spatial orientation between pharmacophores while introducing beneficial conformational flexibility.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0